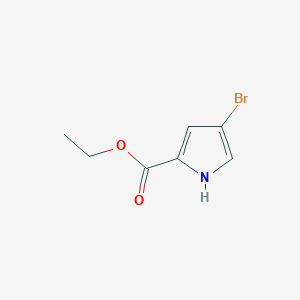

Ethyl 4-bromo-1H-pyrrole-2-carboxylate

Descripción

The exact mass of the compound Ethyl 4-bromo-1H-pyrrole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-bromo-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKYCJKUHXQUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415925 | |

| Record name | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433267-55-1 | |

| Record name | Ethyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-BROMOPYRROLE-2-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Ethyl 4-bromo-1H-pyrrole-2-carboxylate

CAS Number: 433267-55-1

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its pyrrole core is a ubiquitous scaffold in numerous natural products and biologically active molecules, including pharmaceuticals.[1] The presence of a bromine atom at the C4 position and an ethyl ester at the C2 position provides two distinct points for chemical modification, making it a versatile and valuable building block for the synthesis of more complex molecular architectures.[2] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents, while the ester group can be hydrolyzed or converted into other functional groups.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, key applications in drug discovery and development, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a research setting. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 433267-55-1 | [2][5][6] |

| Molecular Formula | C₇H₈BrNO₂ | [5][6][7] |

| Molecular Weight | 218.05 g/mol | [5][6][7] |

| Appearance | Solid, typically off-white to light-colored | [3][6] |

| Melting Point | 58-63 °C | [6][7] |

| Boiling Point | 301.7 ± 22.0 °C at 760 mmHg | [7] |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; poorly soluble in water. | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [7] |

| SMILES String | CCOC(=O)c1cc(Br)c[nH]1 | [2][6] |

| InChI Key | ZNKYCJKUHXQUJQ-UHFFFAOYSA-N | [6][7] |

Synthesis of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

The synthesis of Ethyl 4-bromo-1H-pyrrole-2-carboxylate can be efficiently achieved via a two-step process commencing with the formation of the core pyrrole ring, followed by regioselective bromination.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and robust method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][8] In this initial step, a suitable 1,4-dicarbonyl precursor is condensed with an ammonia source to construct the pyrrole ring.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl precursor.

-

Reagent Addition: Dissolve the dicarbonyl in a suitable solvent, such as ethanol or acetic acid. Add an excess of an ammonia source, like ammonium acetate, to the solution.[5] The use of a weak acid like acetic acid can accelerate the reaction.[9]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure Ethyl 1H-pyrrole-2-carboxylate.

Step 2: Regioselective Bromination of Ethyl 1H-pyrrole-2-carboxylate

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as bromination. The directing effects of the electron-withdrawing ethyl ester group at the C2 position favor bromination at the C4 position.

Experimental Protocol: Bromination

-

Reaction Setup: In a flask protected from light, dissolve Ethyl 1H-pyrrole-2-carboxylate in a suitable solvent such as dichloromethane or chloroform.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The amount of bromine should be one molar equivalent to achieve mono-bromination.

-

Reaction Conditions: Allow the reaction to stir at a low temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed in vacuo. The crude product, Ethyl 4-bromo-1H-pyrrole-2-carboxylate, is then purified by recrystallization or column chromatography to afford the final product as a solid.

Caption: Synthetic workflow for Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

Spectroscopic Characterization

The structural confirmation of Ethyl 4-bromo-1H-pyrrole-2-carboxylate is achieved through standard spectroscopic techniques.

| Technique | Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 12.25 (br s, 1H, NH), 7.15 (s, 1H, Ar-H), 6.79 (s, 1H, Ar-H), 4.23 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.26 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[10] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 159.5 (C=O), 123.7 (Ar-C), 122.8 (Ar-C), 115.9 (Ar-C), 95.8 (Ar-C-Br), 59.9 (OCH₂), 14.2 (CH₃).[10] |

| HRMS-ESI (m/z) | Calculated for C₇H₇BrNO₂ [M – H]⁻ 215.9660 and 217.9640, found 215.9647 and 217.9621.[10] |

Applications in Research and Drug Development

The synthetic utility of Ethyl 4-bromo-1H-pyrrole-2-carboxylate primarily stems from its capacity to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This allows for the formation of a carbon-carbon bond at the C4 position, enabling the introduction of various aryl and heteroaryl substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the construction of biaryl compounds.[11] In the context of Ethyl 4-bromo-1H-pyrrole-2-carboxylate, this reaction facilitates the synthesis of 4-aryl-1H-pyrrole-2-carboxylates, which are important precursors to a wide range of biologically active molecules.

A notable challenge in the Suzuki coupling of N-unsubstituted bromopyrroles is the potential for a competing dehalogenation reaction.[3][4] However, this can often be suppressed by the appropriate choice of reaction conditions or by transiently protecting the pyrrole nitrogen.[3][4]

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a microwave reaction vial, combine Ethyl 4-bromo-1H-pyrrole-2-carboxylate, the desired arylboronic acid (typically 1.2-1.5 equivalents), a base such as DABCO or potassium carbonate, and a palladium catalyst, for example, dichloro[1,1′-bis-(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂).[9]

-

Solvent System: A mixture of solvents such as dioxane and water or toluene and ethanol is often employed.[9]

-

Reaction Conditions: The vial is sealed and heated in a microwave reactor to a specified temperature (e.g., 110 °C) for a duration of 1-2 hours.[9]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final 4-aryl-1H-pyrrole-2-carboxylate product is then purified by chromatography.

Caption: Synthetic utility of Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

-

Hazard Classifications: It is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[6][7]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Keep away from heat, ignition sources, and oxidizing agents.[3] It should be stored in a dedicated chemical storage cabinet.[3]

Conclusion

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a strategically important building block in modern organic synthesis. Its defined structure, characterized by two modifiable functional groups, allows for its incorporation into complex molecular targets. The well-established reactivity of the bromide in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a reliable and versatile method for the construction of C-C bonds. This guide has outlined its key properties, provided a robust synthetic strategy, detailed its spectroscopic signature, and highlighted its primary applications, thereby serving as a valuable resource for researchers in the fields of drug discovery and chemical development.

References

-

An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). ScienceDirect. Retrieved January 7, 2024, from [Link]

-

Paal–Knorr synthesis. (2023, November 28). In Wikipedia. [Link]

-

Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. (2012, August 28). National Center for Biotechnology Information. [Link]

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). ScienceDirect. [Link]

-

Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. (2017, April 11). National Center for Biotechnology Information. [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021, March 30). National Center for Biotechnology Information. [Link]

-

Ethyl (4-bromo-1 H -pyrrole-2-carboxamido)acetate. (2008). ResearchGate. [Link]

-

Ethyl 4-bromo-1H-pyrrole-2-carboxylate. (2016, January 22). Organic Spectroscopy International. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Nobel Prize. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). MDPI. [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. [Link]

Sources

- 1. Ethyl 4-bromopyrrole-2-carboxylate 97 433267-55-1 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl 4-bromo-1H-pyrrole-2-carboxylate [orgspectroscopyint.blogspot.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Ethyl 4-bromo-1H-pyrrole-2-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl 4-bromo-1H-pyrrole-2-carboxylate (CAS No: 433267-55-1). Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data including physicochemical parameters, spectroscopic signatures, and handling protocols. The guide details an experimental workflow for structural verification by Nuclear Magnetic Resonance (NMR) spectroscopy, underscoring the compound's identity and purity. This information is vital for its application as a heterocyclic building block in the synthesis of more complex molecular architectures.

Chemical Identity and Molecular Structure

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a halogenated heterocyclic compound frequently utilized as an intermediate in organic synthesis. Its structure, featuring a pyrrole ring substituted with a bromine atom and an ethyl ester group, makes it a versatile precursor for constructing various pharmacologically relevant molecules.

-

IUPAC Name: Ethyl 4-bromo-1H-pyrrole-2-carboxylate

-

Synonym(s): 4-Bromo-1H-pyrrole-2-carboxylic acid ethyl ester

-

CAS Number: 433267-55-1

-

Molecular Formula: C₇H₈BrNO₂

-

Molecular Weight: 218.05 g/mol [1]

-

Chemical Structure:

-

SMILES: CCOC(=O)c1cc(Br)c[nH]1

-

InChI Key: ZNKYCJKUHXQUJQ-UHFFFAOYSA-N

-

Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, reaction setup, and purification. Ethyl 4-bromo-1H-pyrrole-2-carboxylate is typically a solid at room temperature with limited aqueous solubility, a common characteristic for such organic intermediates.

| Property | Value | Source(s) |

| Appearance | Off-white to light-colored solid | |

| Melting Point | 58-63 °C | [1] |

| Boiling Point | 301.7 ± 22.0 °C at 760 mmHg | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [1][2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as dichloromethane and chloroform. | |

| Flash Point | 136.3 ± 22.3 °C | [1] |

Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for the unambiguous confirmation of a chemical's identity and purity. The following data represents the characteristic spectral signature of Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The proton (¹H) and carbon-13 (¹³C) NMR data are indispensable for structural elucidation.

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.25 (br s, 1H, N-H), 7.15 (s, 1H, pyrrole-H), 6.79 (s, 1H, pyrrole-H), 4.23 (q, J = 7.1 Hz, 2H, -CH₂-), 1.26 (t, J = 7.1 Hz, 3H, -CH₃).[3]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 159.5, 123.7, 122.8, 115.9, 95.8, 59.9, 14.2.[3]

Insight: The broad singlet observed at 12.25 ppm in the ¹H NMR spectrum is characteristic of the pyrrolic N-H proton, which is often broadened due to quadrupole coupling with the nitrogen atom and chemical exchange. The use of a polar aprotic solvent like DMSO-d₆ is crucial for observing this proton; in a solvent like CDCl₃, the exchange can be too rapid, causing the peak to become excessively broad or disappear entirely.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition of the molecule by providing a highly accurate mass measurement.

-

HRMS-ESI (m/z): Calculated for C₇H₇BrNO₂ [M-H]⁻: 215.9660 and 217.9640. Found: 215.9647 and 217.9621.[3]

Insight: The detection of two major ions separated by approximately 2 m/z units ([M-H]⁻ and [M+2-H]⁻) with nearly equal intensity is the hallmark isotopic signature of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern provides definitive evidence for the presence of a single bromine atom in the structure.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for confirming the identity of Ethyl 4-bromo-1H-pyrrole-2-carboxylate. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To acquire a high-quality ¹H NMR spectrum for structural verification.

Materials:

-

Ethyl 4-bromo-1H-pyrrole-2-carboxylate sample

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D

-

5 mm NMR tubes, clean and dry

-

Pipettes and glassware

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the compound directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio without causing line broadening due to saturation.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial. Causality: DMSO-d₆ is chosen for its excellent solvating power for this compound and its ability to slow the N-H proton exchange, allowing for its observation.

-

Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogenous solution is required.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup (400 MHz example):

-

Insert the sample into the spectrometer's magnet.

-

Lock the field on the deuterium signal from the DMSO-d₆. Causality: The lock signal corrects for magnetic field drift over time, ensuring high spectral resolution.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, symmetrical peaks. Causality: Inhomogeneities in the field lead to broad and distorted peaks, obscuring fine details like coupling patterns.

-

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. Key parameters include:

-

Spectral Width: ~16 ppm (centered around 6-7 ppm)

-

Number of Scans: 16-32. Causality: Co-adding multiple scans (transients) improves the signal-to-noise ratio, making smaller peaks more visible.

-

Relaxation Delay (d1): 2-5 seconds. Causality: This delay allows the nuclear spins to return to thermal equilibrium between pulses, ensuring accurate peak integration.

-

-

-

Data Processing:

-

Apply a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the residual DMSO peak to 2.50 ppm. Causality: Chemical shifts are relative measurements. Referencing to a known internal standard ensures consistency and comparability of data across different experiments and instruments.

-

Integrate all peaks to determine the relative ratios of protons in the molecule.

-

Workflow and Data Validation

The following diagram illustrates the logical flow from sample receipt to final structural confirmation, representing a robust and self-validating workflow.

Caption: Workflow for NMR-based structural verification.

Safety, Handling, and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or fumes.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and oxidizing agents. Keep the container tightly sealed to prevent moisture absorption and degradation.

Conclusion

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a well-characterized solid intermediate with defined physical properties. Its identity is best confirmed through a combination of NMR spectroscopy and mass spectrometry, which reveal its unique structural and isotopic signatures. The protocols and data presented in this guide provide researchers with the necessary information for the confident use and validation of this important synthetic building block.

References

-

Ethyl 4-Bromo-1H-Pyrrole-2-Carboxylate | CAS 22441-57-0. Bouling Chemical Co., Limited.

-

ethyl 4-bromo-1H-pyrrole-2-carboxylate - Echemi. Echemi.

-

Ethyl 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate - ChemBK. ChemBK.

-

433267-55-1, ETHYL 4-BROMO-1H-PYRROLE-2-CARBOXYLATE Formula - ECHEMI. Echemi.

-

Ethyl 4-bromopyrrole-2-carboxylate 97% | 433267-55-1 - Sigma-Aldrich. Sigma-Aldrich.

-

ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl 4-bromo-1H-pyrrole-2-carboxylate. ORGANIC SPECTROSCOPY INTERNATIONAL.

Sources

Foundational Overview: The Strategic Importance of a Versatile Scaffold

An In-Depth Technical Guide to Ethyl 4-bromo-1H-pyrrole-2-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of Ethyl 4-bromo-1H-pyrrole-2-carboxylate, a pivotal heterocyclic intermediate. We will move beyond simple data recitation to provide field-proven insights into its synthesis, reactivity, and strategic application, particularly for professionals in drug development and medicinal chemistry. The protocols and rationale described herein are designed to be self-validating, reflecting established best practices in organic synthesis.

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component of molecules designed to interact with biological targets. Ethyl 4-bromo-1H-pyrrole-2-carboxylate emerges as a particularly valuable derivative. It is a trifunctional building block, offering distinct reactive sites for controlled, sequential chemical modifications:

-

The Bromine Atom (C4-position): Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.

-

The Ethyl Ester (C2-position): Allows for facile conversion into amides, carboxylic acids, or other functional groups, enabling the introduction of diverse pharmacophoric elements.

-

The Pyrrolic Nitrogen (N1-H): Provides a site for alkylation, arylation, or acylation, and can act as a crucial hydrogen bond donor in ligand-receptor interactions.

This strategic arrangement of functional groups makes it a cornerstone intermediate for constructing complex molecular architectures and developing libraries of compounds for biological screening.

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis. The key properties of Ethyl 4-bromo-1H-pyrrole-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrNO₂ | [3][4][5] |

| Molecular Weight | 218.05 g/mol | [4][5][6][7] |

| Exact Mass | 216.973831 u | [4] |

| CAS Number | 433267-55-1 | [5][6][7] |

| Appearance | Off-white to light-colored solid | [3][5] |

| Melting Point | 58-63 °C | [4][5] |

| Boiling Point | 301.7 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in dichloromethane, chloroform; poorly soluble in water. | [3] |

While detailed spectra are specific to each batch, standard characterization via NMR spectroscopy would reveal characteristic shifts for the two pyrrolic protons, the ethyl group's quartet and triplet, and the N-H proton. Infrared (IR) spectroscopy would confirm the presence of the N-H and ester carbonyl (C=O) stretches.

Core Synthesis: A Validated Pathway

The synthesis of Ethyl 4-bromo-1H-pyrrole-2-carboxylate is typically achieved via a two-step process starting from pyrrole: acylation followed by electrophilic bromination. The following protocol is based on established and reliable methodologies for pyrrole chemistry.[8]

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

-

Causality: Direct acylation of pyrrole at the 2-position is achieved efficiently using trichloroacetyl chloride. The resulting 2-pyrrolyl trichloromethyl ketone is a stable intermediate that readily undergoes alcoholysis to form the desired ester without requiring sensitive organometallic reagents.[8] This method is robust, scalable, and avoids the harsh conditions of some alternative acylation techniques.

-

Methodology:

-

To a stirred solution of freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether, add trichloroacetyl chloride (1.05 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar). The reaction is exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting pyrrole.

-

Slowly add a solution of aqueous potassium carbonate to neutralize the HCl byproduct. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-pyrrolyl trichloromethyl ketone.

-

Dissolve sodium metal (0.05 eq) in anhydrous ethanol at 0 °C to form sodium ethoxide.

-

Add the crude ketone portionwise to the sodium ethoxide solution. The trichloromethyl group is an excellent leaving group, facilitating nucleophilic acyl substitution by the ethoxide.

-

Stir the reaction for 30-60 minutes, then neutralize with 3 N HCl.

-

Extract the product into diethyl ether, wash with saturated sodium hydrogen carbonate solution, dry the organic layer, and concentrate. Purify the residue by vacuum distillation or column chromatography to yield Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[8]

-

Step 2: Bromination to Ethyl 4-bromo-1H-pyrrole-2-carboxylate

-

Causality: The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution. The ester at the C2 position is a deactivating group, which directs the incoming electrophile (Br⁺) primarily to the C4 and C5 positions. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent like THF at low temperatures provides excellent control and selectivity for mono-bromination, favoring the C4 position due to steric hindrance from the C2-ester.

-

Methodology:

-

Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -10 °C in an ice-salt bath under an inert atmosphere.

-

Add N-Bromosuccinimide (NBS) (1.0 eq) portionwise, ensuring the internal temperature does not rise above -5 °C.

-

Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield Ethyl 4-bromo-1H-pyrrole-2-carboxylate as a crystalline solid.

-

Strategic Applications in Drug Development

The true value of Ethyl 4-bromo-1H-pyrrole-2-carboxylate lies in its role as a versatile scaffold for building potent and selective bioactive molecules. Its trifunctional nature allows for a logical and modular approach to drug design.

Workflow: From Building Block to Drug Candidate

The following diagram illustrates a common workflow in medicinal chemistry, showcasing how the three key functional groups can be sequentially modified to generate a library of drug-like molecules for screening.

Caption: Synthetic workflow demonstrating the sequential modification of Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

Case Study: Scaffolding for DNA Gyrase Inhibitors

Pyrrole-based carboxamides have shown significant promise as inhibitors of DNA gyrase, a crucial bacterial enzyme, making them attractive antibacterial drug candidates.[9] Ethyl 4-bromo-1H-pyrrole-2-carboxylate is an ideal starting point for such molecules.

-

Cross-Coupling: The C4-bromo position can be used in a Suzuki or Stille coupling to introduce various aryl or heteroaryl groups, which can occupy a key pocket in the enzyme's active site.

-

Amidation: The C2-ester can be converted to a secondary or tertiary amide. This amide moiety often forms critical hydrogen bonds with amino acid residues of the target protein. For instance, coupling with a substituted thiazole amine can yield potent inhibitors.[9]

-

N-H Modification: The pyrrole N-H can be left unsubstituted to act as a hydrogen bond donor or alkylated to probe for additional hydrophobic interactions within the binding site.

Representative Protocol: Suzuki Cross-Coupling

-

Causality: The Suzuki reaction is one of the most powerful and reliable methods for forming C(sp²)-C(sp²) bonds. It exhibits high functional group tolerance, uses readily available and generally non-toxic boronic acid reagents, and proceeds under relatively mild conditions, making it a workhorse in drug discovery.

-

Methodology:

-

In a reaction vessel, combine Ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Purge the vessel with an inert gas (N₂ or Ar).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrrole-2-carboxylate.

-

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount.

-

Hazards: Ethyl 4-bromo-1H-pyrrole-2-carboxylate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

-

Precautions:

Conclusion

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is far more than a simple catalogue chemical; it is a highly enabling synthetic intermediate. Its well-defined reactive sites allow for a predictable, modular, and robust approach to the synthesis of complex molecules. For researchers in drug development, mastering the chemistry of this scaffold opens the door to novel compound libraries and accelerates the discovery of new therapeutic agents.

References

- Vertex AI Search. Ethyl 4-Bromo-1H-Pyrrole-2-Carboxylate | CAS 22441-57-0.

- Echemi. ethyl 4-bromo-1H-pyrrole-2-carboxylate.

- ChemicalBook. ETHYL 4-BROMO-1H-PYRROLE-2-CARBOXYLATE | 433267-55-1.

- ECHEMI. 433267-55-1, ETHYL 4-BROMO-1H-PYRROLE-2-CARBOXYLATE Formula.

- Sigma-Aldrich. Ethyl 4-bromopyrrole-2-carboxylate 97%.

- Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.

-

Tomasič, T. et al. (2017). Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 143-156. Available from: [Link]

-

Popa, C. V. et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 23(23), 15309. Available from: [Link]

-

Montalvão, S. et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112759. Available from: [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-Bromo-1H-Pyrrole-2-Carboxylate | CAS 22441-57-0 | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 4-bromopyrrole-2-carboxylate 97 433267-55-1 [sigmaaldrich.com]

- 6. ETHYL 4-BROMO-1H-PYRROLE-2-CARBOXYLATE | 433267-55-1 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Pyrrole Scaffolds and the Need for Precise Characterization

The pyrrole ring is a foundational heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 4-bromo-1H-pyrrole-2-carboxylate, in particular, serves as a versatile building block, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the ethyl ester offering a site for modification or hydrolysis.

Given its potential in the synthesis of novel chemical entities, the unambiguous structural confirmation of Ethyl 4-bromo-1H-pyrrole-2-carboxylate is of paramount importance. ¹H NMR spectroscopy stands as the primary and most accessible method for this purpose. A thorough understanding of its ¹H NMR spectrum not only confirms the identity of the compound but also provides information about its purity and electronic environment.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of Ethyl 4-bromo-1H-pyrrole-2-carboxylate dictates a specific set of signals in its ¹H NMR spectrum. Based on the analysis of similar substituted pyrroles and fundamental NMR principles, we can predict the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, and the coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Data for Ethyl 4-bromo-1H-pyrrole-2-carboxylate

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| N-H | 9.0 - 12.0 | Broad Singlet (br s) | N/A | The N-H proton of a pyrrole is typically deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential intermolecular exchange. |

| H-5 | 7.0 - 7.5 | Doublet (d) | ~2-3 Hz | This proton is adjacent to the electron-withdrawing bromine atom, which will deshield it, shifting it downfield. It will be coupled to the H-3 proton. |

| H-3 | 6.8 - 7.2 | Doublet (d) | ~2-3 Hz | This proton is also on the pyrrole ring and will be coupled to the H-5 proton. Its chemical shift is influenced by both the adjacent ester group and the bromine atom. For the related compound, 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, the pyrrole protons appear as a multiplet in the δ 6.8–7.2 ppm range.[1] |

| -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | ~7 Hz | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | ~7 Hz | The methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons. |

Causality Behind Predicted Chemical Shifts:

-

Electron-Withdrawing Groups: The ethyl carboxylate group at the 2-position and the bromine atom at the 4-position are both electron-withdrawing. This withdrawal of electron density from the pyrrole ring deshields the ring protons (H-3 and H-5), causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyrrole.

-

Anisotropic Effects: The π-electron system of the pyrrole ring generates its own magnetic field. Protons attached to the ring lie in a region where this induced field opposes the applied magnetic field, leading to deshielding.

-

Electronegativity: The electronegative oxygen atom of the ethyl ester group withdraws electron density from the adjacent methylene (-CH₂-) protons, shifting their signal downfield.

Diagrammatic Representation of Predicted ¹H NMR Spectrum:

Caption: Workflow for ¹H NMR sample preparation.

3.2. NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative ¹H NMR. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a sample of this concentration. |

| Acquisition Time (AQ) | ~4 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of the protons between scans, ensuring accurate integration. |

| Spectral Width (SW) | 20 ppm | A wide spectral width ensures that all proton signals, including any potential impurities, are captured. |

| Temperature | 298 K (25 °C) | Standard room temperature for routine NMR. |

3.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode and have a flat baseline.

-

Baseline Correction: A flat baseline is crucial for accurate integration.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The expected integration ratios for Ethyl 4-bromo-1H-pyrrole-2-carboxylate are 1 (N-H) : 1 (H-5) : 1 (H-3) : 2 (-OCH₂CH₃) : 3 (-OCH₂CH₃). A spectrum that yields these integration ratios, along with the predicted multiplicities and approximate chemical shifts, provides a high degree of confidence in the structural assignment. Any significant deviation from this pattern would indicate the presence of impurities or an incorrect structure, prompting further investigation.

Conclusion

While direct experimental ¹H NMR data for Ethyl 4-bromo-1H-pyrrole-2-carboxylate is not widely published, a detailed and reliable prediction of its spectrum can be made based on fundamental NMR principles and comparison with analogous structures. This guide provides researchers with a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this important synthetic building block. By following the detailed experimental protocol, scientists can confidently acquire high-quality spectra for their own samples, ensuring the structural integrity of their compounds and the reliability of their research.

References

Sources

An In-depth Technical Guide to the 13C NMR of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) data for Ethyl 4-bromo-1H-pyrrole-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the spectral interpretation, experimental methodology, and the underlying chemical principles governing the observed spectral data.

Introduction: The Significance of 13C NMR in Heterocyclic Compound Characterization

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a substituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for understanding their structure-activity relationships. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule.[1][2] By measuring the resonance frequencies of 13C nuclei in a magnetic field, we can elucidate the chemical environment of each carbon atom, enabling unambiguous structure verification and purity assessment.

The chemical shift of a carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects. In substituted pyrroles, the position and nature of substituents dramatically alter the electron density distribution within the aromatic ring, leading to predictable changes in the 13C NMR spectrum.[3][4][5]

Analysis of the 13C NMR Spectrum of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

The 13C NMR spectrum of Ethyl 4-bromo-1H-pyrrole-2-carboxylate was acquired in deuterated dimethyl sulfoxide (DMSO-d6) at a frequency of 100 MHz.[6] The observed chemical shifts are summarized in the table below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 159.5 |

| C2 | 123.7 |

| C5 | 122.8 |

| C3 | 115.9 |

| C4 | 95.8 |

| O-CH2 | 59.9 |

| CH3 | 14.2 |

Structural Assignment and Rationale

To facilitate the assignment of the observed chemical shifts, the carbon atoms of Ethyl 4-bromo-1H-pyrrole-2-carboxylate are numbered as follows:

Caption: Standard workflow for acquiring and processing 13C NMR data.

Justification for Experimental Choices:

-

Concentration: A higher concentration (20-50 mg) is recommended for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope. [1][5]* Solvent: DMSO-d6 is a common solvent for NMR analysis and its characteristic quintet at 39.52 ppm provides a reliable internal reference for chemical shift calibration.

-

Proton Decoupling: Broadband proton decoupling is employed to collapse the C-H couplings, resulting in a spectrum with a single sharp peak for each unique carbon atom. [2][7]This simplifies the spectrum and improves the signal-to-noise ratio.

-

Relaxation Delay (D1): A 2-second relaxation delay is a good starting point to allow for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining reliable signal intensities, although for purely qualitative work, shorter delays can be used to reduce experiment time. [8]* Number of Scans (NS): Due to the low sensitivity of 13C NMR, a large number of scans are typically required to achieve an adequate signal-to-noise ratio. [2]

Conclusion

The 13C NMR spectrum of Ethyl 4-bromo-1H-pyrrole-2-carboxylate provides a clear and detailed fingerprint of its carbon skeleton. The observed chemical shifts are consistent with the known effects of the ethyl carboxylate and bromo substituents on the pyrrole ring. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality 13C NMR data for the characterization and structural elucidation of this and related heterocyclic compounds.

References

-

Rees, C. W., & Smithen, C. E. (1964). The Mechanism of the Reaction of 4-Bromo-1-methylpyrrole-2-carboxylic Acid with Sodium Methoxide. Journal of the Chemical Society (Resumed), 928-936. [Link]

-

Jones, R. A., & Wright, S. E. (1983). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1437-1441. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. Stenutz. [Link]

-

ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (in ppm) for pyrroles 3a-c and 8a-c. ResearchGate. [Link]

-

He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information. [Link]

-

University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. University of Missouri-St. Louis. [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). CEITEC. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

Gauthier, D. R., & Weissman, S. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1654–1657. [Link]

-

Soderberg, T. (2021). 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Organic Spectroscopy International. (2016, January 22). Ethyl 4-bromo-1H-pyrrole-2-carboxylate. Organic Spectroscopy International. [Link]

Sources

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl 4-bromo-1H-pyrrole-2-carboxylate [orgspectroscopyint.blogspot.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Ethyl 4-bromo-1H-pyrrole-2-carboxylate in Organic Solvents

Foreword: Understanding the Critical Role of Solubility

In the landscape of synthetic chemistry and pharmaceutical development, Ethyl 4-bromo-1H-pyrrole-2-carboxylate stands as a valuable heterocyclic building block. Its utility in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), is well-established. However, the successful application of this intermediate hinges on a fundamental, yet often complex, physicochemical property: its solubility.

This guide provides a comprehensive exploration of the solubility characteristics of Ethyl 4-bromo-1H-pyrrole-2-carboxylate. We will move beyond simple data points to dissect the underlying molecular attributes that govern its behavior in various organic solvents. For the medicinal chemist, understanding which solvents will effectively dissolve this reagent is paramount for reaction design, purification, and handling. For the drug development professional, solubility data is the bedrock upon which formulation, in-vitro screening, and bioavailability assessments are built. This document is designed to serve as a practical, field-proven resource, blending theoretical principles with actionable experimental protocols.

Molecular Profile and Physicochemical Properties

These features create a nuanced profile that dictates its interaction with different solvent classes. The table below summarizes its core physicochemical properties, which form the basis for predicting and understanding its solubility.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₇H₈BrNO₂[1] | Indicates the elemental composition. |

| Molecular Weight | 218.05 g/mol [1][2] | A relatively small molecule, which generally favors solubility. |

| Appearance | Off-white to light-colored solid[2][3] | Being a solid at room temperature necessitates dissolution for most applications. |

| Melting Point | 58-63 °C[1][2] | The energy required to break the crystal lattice; a moderate melting point suggests that lattice energy is not excessively high, aiding dissolution. |

| Polar Surface Area (PSA) | 42.1 Ų[1] | Suggests a significant polar character, predicting favorable interactions with polar solvents. |

| XLogP3 | 2.41[1] | An indicator of lipophilicity. This value suggests a balance between hydrophilic and lipophilic character, predicting solubility in a range of solvents but poor solubility in highly nonpolar (e.g., alkanes) or highly polar (i.e., water) solvents. |

Theoretical Framework: "Like Dissolves Like" in Practice

The principle of "like dissolves like" is fundamental to predicting solubility. For Ethyl 4-bromo-1H-pyrrole-2-carboxylate, this means its solubility will be greatest in solvents with which it can form strong intermolecular forces.

-

Hydrogen Bonding: The pyrrole N-H proton is a hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. This is the most significant interaction. Solvents that can participate in hydrogen bonding (e.g., alcohols, and aprotic solvents like DMSO and DMF which are strong acceptors) are predicted to be effective.

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole due to its polar functional groups (C=O, C-N, C-Br). Polar aprotic solvents, such as dichloromethane and acetone, will interact favorably through these forces.

-

Van der Waals Forces: These weaker forces are present in all interactions but will be the primary mode of interaction with nonpolar solvents like toluene or hexane. Given the molecule's polar nature, these interactions alone are insufficient to overcome the compound's own intermolecular forces, leading to poor solubility in nonpolar media.

Based on this analysis, we can anticipate a favorable solubility profile in a variety of polar organic solvents, with limited solubility in nonpolar hydrocarbons and water.[3]

Qualitative Solubility Profile: A Practical Overview

Empirical data confirms the theoretical predictions. The compound is cited as being soluble in solvents such as dichloromethane, chloroform, and dimethylformamide (DMF).[3][4] Combining this with chemical principles allows for the generation of a broader, practical solubility guide.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Strong dipole-dipole interactions effectively solvate the polar regions of the molecule. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | Strong hydrogen bond acceptors (DMSO, DMF) and polar character make these excellent solvents. THF and Ethyl Acetate are also effective. |

| Protic Polar | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but competition between solvent-solvent and solvent-solute interactions can be a factor. |

| Aromatic | Toluene | Low | Primarily interacts via weaker van der Waals forces; insufficient to dissolve the polar solute effectively. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Significant polarity mismatch results in poor solvation. |

| Aqueous | Water | Poorly Soluble [3] | The molecule's lipophilic character (XLogP3 of 2.41) outweighs its hydrogen bonding capability in water. |

Quantitative Solubility Determination: An Experimental Protocol

While qualitative assessments are useful, quantitative data is essential for applications like formulation and process chemistry. The "gold standard" for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[5] This method is distinguished from higher-throughput kinetic solubility assays, which are common in early drug discovery but can be influenced by factors like the use of a DMSO co-solvent.[6][7]

The following protocol outlines a self-validating system for determining the thermodynamic solubility of Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

Experimental Workflow: Shake-Flask Method

Sources

- 1. echemi.com [echemi.com]

- 2. 4-溴吡咯-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 4-Bromo-1H-Pyrrole-2-Carboxylate | CAS 22441-57-0 | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Introduction: The Significance of a Fundamental Physical Constant

An In-depth Technical Guide to the Melting Point of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyrrole core, functionalized with both a bromine atom and an ethyl ester group, provides versatile handles for further synthetic transformations. In any research or drug development pipeline, the unambiguous characterization and quality control of such intermediates are paramount. The melting point is one of the most fundamental and informative physical properties used for this purpose.

This guide provides a comprehensive overview of the melting point of Ethyl 4-bromo-1H-pyrrole-2-carboxylate. It moves beyond a simple statement of the value to explore the underlying principles of melting point determination, the critical factors that influence its accuracy, and a detailed protocol for its reliable measurement. For the synthetic chemist or quality control analyst, a precise melting point serves as a crucial indicator of both identity and purity.[1]

Physicochemical Properties

A summary of the key physicochemical properties for Ethyl 4-bromo-1H-pyrrole-2-carboxylate is presented below. The melting point is typically reported as a range, reflecting the transition from solid to liquid.

| Property | Value | Source(s) |

| Melting Point | 58-63 °C | [2][3][4] |

| Molecular Formula | C₇H₈BrNO₂ | [4][5] |

| Molecular Weight | 218.05 g/mol | [4][5] |

| CAS Number | 433267-55-1 | [4][5] |

| Appearance | Solid | [4][6] |

| Boiling Point | 301.7 ± 22.0 °C at 760 mmHg | [2][3] |

| Density | 1.6 ± 0.1 g/cm³ | [2][3] |

The Principle of Melting Point and Purity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. At this temperature, the solid and liquid phases exist in equilibrium.[1] This transition requires sufficient thermal energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[7]

For a pure, crystalline compound, the melting point is a sharp, well-defined range, often spanning only 0.5-1.5 °C.[1] However, the presence of even small amounts of soluble impurities disrupts the crystal lattice. This disruption weakens the intermolecular forces, resulting in two observable effects:

-

Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure compound.[8][9]

-

Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.[8][9][10]

Therefore, an accurately measured melting point is a dual indicator: it helps to confirm the identity of a compound and provides a reliable assessment of its purity . A broad melting range for a synthesized batch of Ethyl 4-bromo-1H-pyrrole-2-carboxylate, for instance, would strongly suggest the presence of residual starting materials, solvents, or by-products.[10]

Critical Factors for Accurate Melting Point Determination

Obtaining a reliable melting point measurement is contingent on meticulous experimental technique. The most common sources of error are not typically from the instrument itself, but from the sample and the procedure.

-

Sample Purity: As discussed, this is the most significant factor affecting the melting point.[10] Impurities introduce defects into the crystal structure, making the intermolecular interactions easier to overcome.[9]

-

Heating Rate: The rate at which the sample is heated is the most prevalent source of experimental error.[10] If the heating rate is too fast, the temperature of the heating block will increase more rapidly than the temperature of the sample and thermometer can equilibrate. This "thermal lag" results in an observed melting point that is artificially high and often broader than the true value. A rate of 1-2 °C per minute is standard for an accurate determination.

-

Sample Preparation and Packing: The sample must be completely dry, as residual solvent can act as an impurity. It should be ground into a fine, uniform powder to ensure efficient heat transfer.[1] The powder must be packed tightly into the capillary tube to a height of no more than 1-2 mm to ensure the entire sample melts simultaneously.[1][11]

-

Instrument Calibration: The thermometer or digital sensor of the melting point apparatus must be accurately calibrated against known standards with sharp, well-defined melting points.[1][12]

Experimental Protocol: Capillary Method

The most common method for determining the melting point of a solid organic compound is the capillary method, which can be performed with manual or automated apparatus.[7][8]

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of Ethyl 4-bromo-1H-pyrrole-2-carboxylate is completely dry. If necessary, dry the sample under a high vacuum for several hours.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine, homogeneous powder. This ensures uniform packing and heat distribution.[1]

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the tube gently into the powdered sample. A small amount of powder will enter the tube.

-

Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom. Alternatively, drop the tube down a longer piece of glass tubing onto the benchtop to compact the sample firmly.[11]

-

Repeat until the sample is packed tightly to a height of 1-2 mm.[11]

-

-

Melting Point Measurement:

-

Preliminary (Fast) Run: If the approximate melting point is unknown, first perform a rapid determination by heating at a rate of 10-20 °C/min.[8][11] This will provide a rough estimate of the melting range. This sample should then be discarded.

-

Accurate (Slow) Run: Prepare a fresh capillary tube. Allow the apparatus to cool to at least 10-15 °C below the approximate melting point observed in the fast run.

-

Place the new capillary in the apparatus.

-

Set the heating rate to a slow ramp of 1-2 °C/min.

-

Record T₁: Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.[1]

-

Record T₂: Continue heating at the slow rate. The temperature at which the last crystal of solid dissolves into liquid is the end of the melting range.[1]

-

The recorded melting point is the range T₁ - T₂.

-

Workflow Visualization

The logical flow for an accurate melting point determination is depicted below.

Caption: Workflow for Accurate Melting Point Determination.

Conclusion

The melting point of Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a critical parameter for its identification and quality assessment, with a literature value of 58-63 °C.[2][3][4] Achieving an accurate and reproducible measurement is not merely a procedural task but a validation of sample purity. By adhering to a meticulous experimental protocol that emphasizes a slow heating rate, proper sample preparation, and calibrated instrumentation, researchers and drug development professionals can confidently use this fundamental physical constant to ensure the integrity of their chemical matter. A sharp melting range within the expected values provides strong evidence of a pure compound, while any deviation signals the need for further purification or analysis.

References

-

What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab. Kintek Solution. [Link]

-

Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting Point and Thermometer Calibration. University of Alberta. [Link]

-

Melting point determination. SSERC. [Link]

-

Why Are Melting Points Inconsistent For Pure Chemistry Compounds? Chemistry For Everyone via YouTube. (2025-11-01). [Link]

-

Experiment 1 - Melting Points. Austin Peay State University. [Link]

-

What Factors Affect Melting Point? Sciencing. (2022-03-24). [Link]

-

experiment (1) determination of melting points. SlideShare. (2021-09-19). [Link]

Sources

- 1. Home Page [chem.ualberta.ca]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 4-bromopyrrole-2-carboxylate 97 433267-55-1 [sigmaaldrich.com]

- 5. CAS 433267-55-1 | ethyl 4-bromo-1h-pyrrole-2-carboxylate - Synblock [synblock.com]

- 6. Ethyl 4-Bromo-1H-Pyrrole-2-Carboxylate | CAS 22441-57-0 | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 7. westlab.com [westlab.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. sciencing.com [sciencing.com]

- 10. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. youtube.com [youtube.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Ethyl 4-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the utility of novel chemical entities is often counterbalanced by the need for rigorous safety and handling protocols. Ethyl 4-bromo-1H-pyrrole-2-carboxylate, a halogenated heterocyclic compound, stands as a valuable building block in the synthesis of complex bioactive molecules. This guide, intended for laboratory professionals, provides an in-depth technical overview of its safety profile, handling procedures, and chemical reactivity, ensuring its effective and safe application in a research environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3)[1]. A comprehensive understanding of the underlying reasons for these classifications is paramount for fostering a culture of safety.

Mechanism of Irritation: The irritant nature of many halogenated organic compounds stems from their ability to react with biological macromolecules. While specific mechanistic studies on Ethyl 4-bromo-1H-pyrrole-2-carboxylate are not extensively published, the reactivity of the carbon-bromine bond and the overall electrophilic nature of the pyrrole ring system likely contribute to its irritant effects. Upon contact with skin or eyes, the compound may react with proteins and other cellular components, leading to an inflammatory response, cell damage, and the observed irritation[2][3]. The respiratory irritation is likely due to the deposition of fine solid particles in the respiratory tract, leading to local inflammation.

Toxicological Profile Summary:

| Hazard Classification | GHS Category | Key Considerations |

| Skin Irritation | 2 | Prolonged or repeated contact can lead to dermatitis. |

| Serious Eye Irritation | 2A | Can cause significant, but reversible, eye damage. |

| Respiratory Irritation | 3 | Inhalation of dust may cause irritation to the nose, throat, and lungs. |

Prudent Handling and Personal Protective Equipment (PPE): A Self-Validating System

Adherence to stringent handling protocols is the cornerstone of laboratory safety when working with Ethyl 4-bromo-1H-pyrrole-2-carboxylate. The following procedures are designed to create a self-validating system of safety, minimizing the risk of exposure.

Engineering Controls:

-

Fume Hood: All handling of solid Ethyl 4-bromo-1H-pyrrole-2-carboxylate and its solutions must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of dust or vapors.

-

Ventilation: Ensure general laboratory ventilation is adequate to maintain low background levels of any potential airborne contaminants.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific experimental procedure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be considered when there is a significant risk of splashing. | To protect the eyes from dust particles and splashes of solutions containing the compound. |

| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a suitable initial choice for incidental contact). For prolonged or immersive contact, consult glove manufacturer's chemical resistance data. | To prevent skin contact and subsequent irritation. Butyl rubber gloves are generally not recommended for halogenated solvents[4]. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental contact. |

| Respiratory Protection | Generally not required when handling small quantities in a certified chemical fume hood. If a fume hood is not available or for large-scale operations, a NIOSH-approved respirator with an appropriate particulate and organic vapor cartridge is necessary. | To prevent inhalation of irritant dust. |

Workflow for Safe Handling:

Caption: Workflow for the safe handling of Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

Chemical Reactivity and Incompatibility: A Researcher's Guide

A thorough understanding of the chemical reactivity of Ethyl 4-bromo-1H-pyrrole-2-carboxylate is essential for designing safe and effective synthetic routes.

Thermal Decomposition:

-

Hydrogen Bromide (HBr): A corrosive and toxic gas.

-

Oxides of Nitrogen (NOx): Toxic gases.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2): Products of incomplete and complete combustion.

-

Other Brominated Hydrocarbons: Potentially toxic and environmentally harmful compounds[5][6].

Chemical Incompatibilities:

-

Strong Oxidizing Agents: These substances can cause violent reactions with organic materials[7]. Avoid contact with peroxides, permanganates, and other strong oxidizers.

-

Strong Bases: Strong bases can catalyze decomposition or other unintended reactions.

-

Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-catalyzed hydrolysis: This is a reversible reaction that will yield 4-bromo-1H-pyrrole-2-carboxylic acid and ethanol[8].

-

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that will produce the salt of 4-bromo-1H-pyrrole-2-carboxylic acid and ethanol[8]. During the Hantzsch pyrrole synthesis, which can produce brominated intermediates, the in situ generation of HBr can be utilized to hydrolyze tert-butyl esters[9].

-

Reactivity with Nucleophiles:

The carbon-bromine bond on the pyrrole ring can be susceptible to nucleophilic substitution, depending on the reaction conditions and the nature of the nucleophile. Researchers should anticipate potential side reactions when using strong nucleophiles in the presence of this compound[10].

Storage and Waste Management: Ensuring Long-Term Safety

Proper storage and disposal are critical aspects of the safe management of Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

Storage:

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.

Waste Disposal:

All waste containing Ethyl 4-bromo-1H-pyrrole-2-carboxylate must be treated as hazardous waste.

-

Segregation: Halogenated organic waste must be collected in a separate, designated, and clearly labeled waste container. Do not mix with non-halogenated waste.

-

Container: Use a robust, sealed container for waste collection.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Cleanup:

For a small spill of solid Ethyl 4-bromo-1H-pyrrole-2-carboxylate:

-

Evacuate and Secure: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

-

Don PPE: Wear appropriate PPE, including respiratory protection if there is a risk of airborne dust.

-

Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent the generation of dust[11][12].

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[13].

-

Decontaminate: Clean the spill area with a damp cloth or paper towel. Place all cleaning materials in the hazardous waste container.

-

Report: Report the incident to your laboratory supervisor and EHS department.

Spill Response Workflow:

Caption: Decision workflow for responding to a spill of Ethyl 4-bromo-1H-pyrrole-2-carboxylate.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By integrating these safety protocols and chemical insights into daily laboratory practice, researchers can confidently and responsibly utilize Ethyl 4-bromo-1H-pyrrole-2-carboxylate in their pursuit of scientific advancement.

References

-

Environmental Health and Safety, University of Texas at Austin. (2024). Chemical Spill Procedures. [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]

-

ResearchGate. (2025). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. [Link]

-

University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

-

Zeng, X. C., et al. (2012). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2689. [Link]

-

University of British Columbia. (2017). Chemical Spill Clean-up Procedure. [Link]

-

The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart. [Link]

-

Zheng, L., et al. (2012). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2689. [Link]

-

ResearchGate. (2025). Ethyl (4-bromo-1 H -pyrrole-2-carboxamido)acetate. [Link]

-

Scott, L., et al. (n.d.). Mechanism of Eye Irritation and Chemical Categories. ResearchGate. [Link]

-

Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 109-114. [Link]

-

Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

-

NIH Public Access. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. [Link]

-

Goswami, R., et al. (2023). Chloropicrin ocular injury: biomarkers, potential mechanisms, and treatments. Journal of Ocular Pharmacology and Therapeutics, 39(8), 481-493. [Link]

-

NFDI4Chem Search Service. (n.d.). ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate. [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-